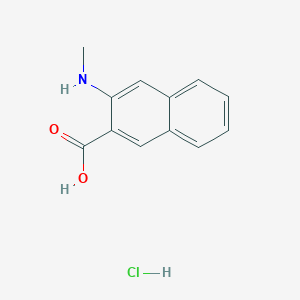

3-(METHYLAMINO)NAPHTHALENE-2-CARBOXYLIC ACID HYDROCHLORIDE

Beschreibung

Eigenschaften

IUPAC Name |

3-(methylamino)naphthalene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12(14)15;/h2-7,13H,1H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCNGYHVUNUQSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=CC=CC=C2C=C1C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(METHYLAMINO)NAPHTHALENE-2-CARBOXYLIC ACID HYDROCHLORIDE typically involves the reaction of naphthalene derivatives with methylamine under controlled conditions. One common method includes the following steps:

Nitration: Naphthalene is nitrated to form 2-nitronaphthalene.

Reduction: The nitro group is reduced to an amino group, yielding 2-aminonaphthalene.

Methylation: The amino group is methylated using methylamine to form 3-(methylamino)naphthalene.

Carboxylation: The methylamino derivative is then carboxylated to form 3-(Methylamino)naphthalene-2-carboxylic acid.

Hydrochloride Formation: Finally, the carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(METHYLAMINO)NAPHTHALENE-2-CARBOXYLIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it to naphthylamines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Naphthylamines

Substitution: Various substituted naphthalene derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antihistaminic Activity :

- Research has indicated that derivatives of naphthyl carboxylic acids, including 3-(methylamino)naphthalene-2-carboxylic acid hydrochloride, exhibit antihistaminic properties. These compounds can potentially inhibit histamine release, making them candidates for treating allergic reactions and asthma .

-

Anticancer Potential :

- The compound's structural similarity to known anticancer agents suggests it may inhibit the growth of certain cancer cell lines. Studies on related naphthyl derivatives have shown promise in targeting hormonal-independent breast cancer cells, indicating a potential pathway for further exploration in cancer therapeutics .

- Antibacterial Properties :

Biological Studies

- In Vivo Studies :

- Molecular Docking Studies :

Material Science Applications

-

Dye and Pigment Development :

- The vibrant color properties of naphthalene derivatives make them suitable for use as dyes in textiles and other materials. The ability to modify their chemical structure allows for the tuning of color properties and solubility in various solvents.

- Polymer Chemistry :

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antihistaminic Activity | Demonstrated bronchorelaxation in guinea pigs | Potential use in asthma treatment |

| Anticancer Research | Inhibition of breast cancer cell growth | Development of novel anticancer therapies |

| Antibacterial Testing | Effective against specific bacterial strains | New antibiotic development opportunities |

Wirkmechanismus

The mechanism of action of 3-(METHYLAMINO)NAPHTHALENE-2-CARBOXYLIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 3-(methylamino)naphthalene-2-carboxylic acid hydrochloride with related naphthalene derivatives based on structural features, physicochemical properties, and applications inferred from available evidence:

Key Structural and Functional Differences:

- Substituent Effects: The methylamino group in the target compound may enhance basicity compared to hydroxyl or bromo substituents in analogs like 7-bromo-3-hydroxy-naphthalene-2-carboxylic acid. This could improve interactions with biological targets (e.g., receptors or enzymes). The carboxylic acid moiety common to all compounds contributes to water solubility and hydrogen-bonding capacity, but the HCl salt in the target compound and 3-(2-naphthyl)-L-alanine hydrochloride increases ionic character, favoring crystalline solid states .

- Reactivity: Bromine in 7-bromo-3-hydroxy-naphthalene-2-carboxylic acid enables electrophilic substitution reactions, while the methylamino group in the target compound may participate in nucleophilic or coordination chemistry .

Biological Relevance :

Notes on Limitations and Inferences

- Direct data on this compound are absent in the provided evidence. Properties and applications are inferred from structural analogs.

- Further experimental studies (e.g., solubility assays, crystallography) are required to validate hypotheses about its behavior.

Q & A

Q. What are the recommended synthetic routes for 3-(Methylamino)naphthalene-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer: Synthesis typically involves functionalizing the naphthalene backbone with methylamino and carboxylic acid groups, followed by hydrochlorination. Key steps include:

- Amination: Use reductive amination or nucleophilic substitution to introduce the methylamino group at position 3.

- Carboxylation: Employ Friedel-Crafts acylation or carboxylation under acidic conditions to add the carboxylic acid group at position 2 .

- Optimization: Adjust temperature (e.g., 60–80°C for amination), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl agent) to maximize yield .

- Characterization: Confirm intermediates via TLC and final product purity via HPLC (>99%) .

Q. How can researchers characterize the structural and purity profile of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm substitution patterns on the naphthalene ring (e.g., methylamino at C3 and carboxylic acid at C2). Compare peaks with reference spectra of analogous naphthalene derivatives .

- Mass Spectrometry (MS): Validate molecular weight (e.g., M+H at m/z ~276) and fragmentation patterns to rule out by-products .

- HPLC: Employ reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>99%) and detect trace impurities from synthesis .

Q. What are the solubility and formulation considerations for in vitro studies?

- Methodological Answer:

- Solubility: The hydrochloride salt enhances aqueous solubility. For stock solutions, use DMSO (up to 50 mM) or PBS (pH 7.4) with sonication to disperse aggregates .

- Stability: Store lyophilized powder at -20°C in desiccated conditions to prevent hydrolysis. For working solutions, avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors?

- Methodological Answer:

- Binding Assays: Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets (e.g., GPCRs or kinases). Optimize buffer conditions (pH 6.5–7.5) to maintain compound stability .

- Enzyme Inhibition: Perform kinetic assays (e.g., IC determination) with varying substrate concentrations. Control for non-specific binding using scrambled peptide analogs .

Q. How can discrepancies in reported biological activity data be resolved, particularly regarding purity and by-product interference?

- Methodological Answer:

- Purity Validation: Re-analyze batches via HPLC-MS to confirm absence of by-products (e.g., unreacted intermediates or degradation products) .

- Dose-Response Reproducibility: Cross-validate results across multiple assays (e.g., cell viability and enzymatic activity) to rule out assay-specific artifacts .

- Batch Consistency: Compare data from syntheses using different catalysts (e.g., Pd/C vs. Raney Ni) to identify catalyst-dependent side reactions .

Q. What strategies are effective for assessing stability under varying pH, temperature, and light exposure during storage?

- Methodological Answer:

- Forced Degradation Studies:

- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC; acidic conditions may hydrolyze the methylamino group .

- Thermal Stability: Store at 40°C (accelerated conditions) and 25°C (room temperature) for 1–3 months. Use Arrhenius plots to predict shelf life .

- Light Sensitivity: Expose to UV (254 nm) and visible light. Use amber vials if photodegradation is observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.